Methylophiopogonone A

Vue d'ensemble

Description

Methylophiopogonanone A: A Comprehensive Analysis

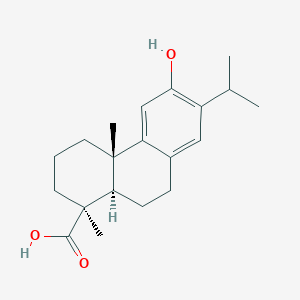

Methylophiopogonanone A (MO-A) is an active homoisoflavonoid derived from the Chinese herb Ophiopogon japonicus. It has been recognized for its therapeutic potential, particularly in the context of cerebral and myocardial ischemia/reperfusion (I/R) injuries. MO-A exhibits anti-inflammatory and anti-oxidative properties, which contribute to its protective effects. In cerebral I/R injury models, MO-A treatment has been shown to reduce infarct volume, brain edema, and improve neurological outcomes, suggesting its ability to attenuate blood-brain barrier disruption . Similarly, in myocardial I/R injury, MO-A has demonstrated a significant reduction in infarct size and myocardial apoptosis, indicating its cardio-protective effects through the activation of the PI3K/Akt/eNOS signaling pathway .

Synthesis Analysis

While the synthesis of MO-A is not explicitly detailed in the provided papers, its natural occurrence in Ophiopogon japonicus and its extraction for use in various studies suggest that it is primarily obtained through natural product isolation rather than synthetic chemistry.

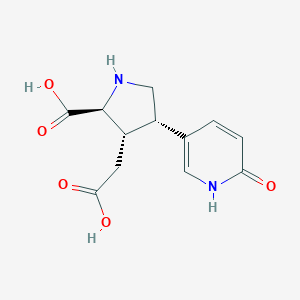

Molecular Structure Analysis

The molecular structure of MO-A, while not described in detail in the provided data, is characterized as a homoisoflavonoid. Homoisoflavonoids typically consist of a flavonoid-like structure with a 3-benzyl-4-chromanone backbone. The specific structure of MO-A likely includes functional groups that contribute to its biological activity, such as the methylenedioxyphenyl moiety mentioned in the context of its interaction with cytochrome P450 enzymes .

Chemical Reactions Analysis

MO-A has been shown to interact with cytochrome P450 enzymes, exhibiting both reversible and irreversible inhibition. It inhibits CYP1A, 2C8, 2C9, 2C19, and 3A in a reversible manner, while it inactivates CYP2D6 and CYP2E1. A quinone metabolite of MO-A, formed through metabolic activation, can be trapped by glutathione, indicating the potential for complex chemical reactions involving MO-A within the body .

Physical and Chemical Properties Analysis

The physical and chemical properties of MO-A are not directly reported in the provided papers. However, its interactions with biological systems imply that it has properties conducive to absorption and cellular uptake. Its ability to inhibit enzymes and affect signaling pathways suggests that it has a specific affinity for certain protein targets, which is a result of its chemical structure and properties. Additionally, the metabolism of MO-A involves various pathways, including hydroxylation, demethylenation, glucuronidation, methylation, sulfation, and glutathione conjugation, which further implies its diverse chemical behavior in biological systems .

Relevance in Herb-Drug Interactions

MO-A's broad-spectrum inhibition of human UDP-glucuronosyltransferases (hUGTs) and cytochrome P450 enzymes indicates its potential to influence herb-drug interactions. Its competitive inhibition of UGT1A1, a key detoxification enzyme, suggests that MO-A could affect the pharmacokinetics of co-administered drugs that are substrates of this enzyme . This highlights the importance of understanding MO-A's interactions within the context of polypharmacy and the use of herbal supplements alongside conventional medications.

Case Studies and Clinical Implications

The studies involving MO-A have primarily focused on its effects in animal models and in vitro systems. For instance, its protective effects against cerebral I/R injury were demonstrated using a middle cerebral artery occlusion and reperfusion rat model . In the context of myocardial I/R injury, mouse models were used to show the reduction in infarct size and apoptosis . These case studies provide a foundation for further exploration of MO-A's therapeutic potential in clinical settings.

Applications De Recherche Scientifique

Cardiovascular Benefits

Methylophiopogonone A (MO-A), a component of the traditional Chinese medicine Ophiopogon japonicus, demonstrates significant cardio-protective effects. Research has shown that MO-A can reduce myocardial apoptosis and improve cardiac function in mice by activating the PI3K/Akt/eNOS signaling pathway. This indicates potential applications in treating myocardial ischemia and thrombosis (He et al., 2016).

Metabolic Enzyme Interaction

MO-A has been found to interact with various cytochrome P450 enzymes in human liver microsomes. It acts as a reversible inhibitor for certain enzymes while inactivating others. These interactions suggest that MO-A could influence drug metabolism and herb-drug interactions, highlighting its significance in pharmacokinetics (Tu et al., 2020).

Neuroprotective Effects

A study demonstrated that MO-A protects against cerebral ischemia/reperfusion injury. It attenuates blood-brain barrier disruption, which is crucial in stroke management. MO-A achieves this by regulating the expression of MMP-9 and tight junction proteins, suggesting its potential in treating stroke-related injuries (Lin et al., 2015).

Anti-Inflammatory and Antioxidant Properties

MO-A exhibits significant anti-inflammatory and antioxidant properties. It has been found to downregulate the expression of pro-inflammatory cytokines in human dermal fibroblasts, suggesting potential applications in treating chronic inflammation and age-related diseases (Kitahiro et al., 2018).

Potential in Treating Hyperlipidemia

In a study focused on high-fat diet-induced hyperlipidemia, MO-A showed a strong ability to ameliorate hyperlipidemia. It affected lipid metabolism by modulating gene expression and enzyme activities related to lipoprotein metabolism. This points to its potential use in managing overweight and dyslipidemia (Li et al., 2020).

Anti-Cancer Potential

MO-A, along with other compounds from Ophiopogon japonicus, has demonstrated anticancer potential. It exhibited strong antiproliferative activities against certain cancer cell lines, suggesting its potential role in developing cancer therapeutics (Zhou et al., 2013).

Metabolic Pathways and Disposition

Research on the metabolism of Methylophiopogonanone B (a related compound) using liver microsomes and hepatocytes provided insights into the bioactivation pathways of these compounds. Understanding these metabolic pathways is crucial for comprehending the efficacy and disposition of MO-A (Wu et al., 2022).

Mécanisme D'action

Target of Action

Methylophiopogonone A, a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicas , has been found to interact with several key targets. One of the primary targets is the EIF2AK3 protein . This protein plays a crucial role in the regulation of protein synthesis and cellular stress response.

Mode of Action

Methylophiopogonone A interacts with its targets through a process known as molecular docking . This interaction results in changes in the function of the target proteins, leading to alterations in cellular processes. For instance, Methylophiopogonone A has been found to have high binding affinity to the EIF2AK3 protein .

Biochemical Pathways

The interaction of Methylophiopogonone A with its targets affects several biochemical pathways. The altered metabolites were involved in three metabolic pathways, including glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism . These pathways play a crucial role in various cellular functions, including cell proliferation, apoptosis, and migration .

Pharmacokinetics

The pharmacokinetics of Methylophiopogonone A involves its absorption, distribution, metabolism, and excretion (ADME). One study found that co-administration of Glehniae radix with Ophiopogonis radix, which contains Methylophiopogonone A, can significantly increase the bioavailability of the compound . This suggests that the compound’s ADME properties can be influenced by other compounds present in the same herbal mixture.

Result of Action

The interaction of Methylophiopogonone A with its targets and the subsequent alterations in biochemical pathways result in various molecular and cellular effects. For instance, it has been reported to inhibit the proliferation, induce the apoptosis, and suppress the migration of NCI-H1299 human lung cancer cells .

Action Environment

The action, efficacy, and stability of Methylophiopogonone A can be influenced by various environmental factors. For instance, the presence of other compounds in the same herbal mixture can affect its bioavailability . Therefore, the environment in which Methylophiopogonone A is administered can significantly impact its therapeutic effects.

Propriétés

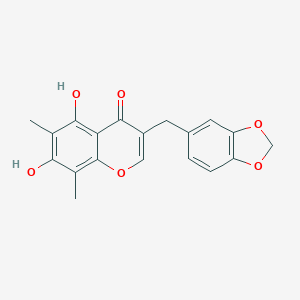

IUPAC Name |

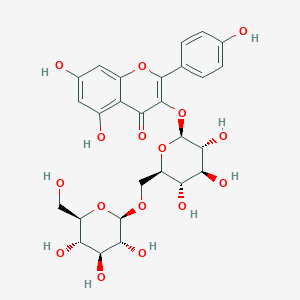

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6-7,20-21H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTZLTCWRDPAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylophiopogonone A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Methylophiopogonone A compare to other compounds found in Ophiopogon japonicus in terms of anticancer activity?

A2: Research comparing different extracts of Ophiopogon japonicus and their components revealed that extracts rich in Methylophiopogonone A and Ophiopogonin D’ demonstrated stronger cytotoxic effects against A2780 human ovarian cancer cells compared to extracts with lower concentrations of these compounds []. This suggests that both Methylophiopogonone A and Ophiopogonin D’ may contribute significantly to the anticancer properties of Ophiopogon japonicus [].

Q2: What is the chemical structure of Methylophiopogonone A?

A3: Methylophiopogonone A is a homoisoflavonoid with the chemical formula C18H16O5 [, ]. Its structure consists of a chromone backbone with a 3-(3,4-methylenedioxybenzyl) substituent at the 3-position and methyl groups at the 6- and 8- positions. This structure was confirmed through synthesis and spectroscopic analysis [].

Q3: What are the main analytical methods used to identify and quantify Methylophiopogonone A in plant material?

A4: Researchers often use a combination of extraction techniques and chromatographic methods to isolate and analyze Methylophiopogonone A. One common approach involves pressurized liquid extraction followed by high-performance liquid chromatography coupled with diode-array detection and evaporative light scattering detection (HPLC-DAD-ELSD) []. This method enables the simultaneous determination of Methylophiopogonone A alongside other key compounds in Ophiopogon japonicus [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid](/img/structure/B150307.png)